Benzene, (1-diazoethyl)-

dipolar cycloaddition quinone trapping reaction mechanism

Benzene, (1-diazoethyl)- (CAS 22293-10-3), most systematically referred to in the primary literature as 1-phenyldiazoethane or methylphenyldiazomethane, is a non-stabilized arylalkyl diazoalkane (C₈H₈N₂, MW 132.16). It serves as a photochemical and thermal precursor to the corresponding phenylmethylcarbene, a highly reactive intermediate exploited in cyclopropanations, C–H insertions, carbenoid coupling, and mechanistic spin-state studies.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 22293-10-3
Cat. No. B15483788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-diazoethyl)-
CAS22293-10-3
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(=[N+]=[N-])C1=CC=CC=C1
InChIInChI=1S/C8H8N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyZJUUFFQSHKFHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1-diazoethyl)- (CAS 22293-10-3): Core Identity and Procurement Baseline for Arylalkyl Diazoalkane Intermediates


Benzene, (1-diazoethyl)- (CAS 22293-10-3), most systematically referred to in the primary literature as 1-phenyldiazoethane or methylphenyldiazomethane, is a non-stabilized arylalkyl diazoalkane (C₈H₈N₂, MW 132.16) [1] . It serves as a photochemical and thermal precursor to the corresponding phenylmethylcarbene, a highly reactive intermediate exploited in cyclopropanations, C–H insertions, carbenoid coupling, and mechanistic spin-state studies [2] [3]. Unlike α-diazocarbonyl compounds, it lacks a stabilizing electron-withdrawing group adjacent to the diazo function, which profoundly alters its stability profile, nucleophilic reactivity, and carbenic decomposition pathway relative to acceptor-substituted diazo reagents [1] [2].

Why 1-Phenyldiazoethane (CAS 22293-10-3) Cannot Be Treated as a Generic Aryl Diazomethane in Research Procurement


Substituting 1-phenyldiazoethane with a generic aryldiazomethane (e.g., phenyldiazomethane) or a simpler aliphatic analog (e.g., diazoethane) risks complete chemoselectivity reversal, as demonstrated by reactions with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) [1]. Even within the closely related arylalkyl diazo series, carbene-generation efficiency is not uniform: 1-phenyldiazoethane yields a strong pyridine ylide signal indicative of efficient singlet carbene formation, whereas its one-carbon-higher homolog, 2-methyl-1-phenyldiazopropane, gives a dramatically weaker signal under identical laser flash photolysis conditions, evidencing divergent excited-state dynamics and trappable carbene concentrations [2]. Furthermore, the compound undergoes a documented excited-state 1,2-H shift that partially bypasses free carbene intermediacy—a mechanistic pathway that is absent in 1,2-diphenyldiazoalkanes, directly impacting product distribution predictions in photochemical applications [2]. Generic selection based on diazo functional group alone is therefore chemically unsound.

Quantitative Differentiation Evidence for 1-Phenyldiazoethane (1-Diazoethylbenzene) vs. Closest Analogs


Chemoselectivity Divergence: DDQ Reaction Product Partitioning vs. Phenyldiazomethane and Diazoethane

In reactions with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), the constitution of the diazoalkane determines the product class obtained. Phenyldiazomethane yields a 5:1 mixture of stereoisomeric bicyclic diones (7) and stilbenes (8). In contrast, 1-phenyldiazoethane instead produces exclusively the (ethenyloxy)benzene derivative (14) via a divergent mechanistic pathway [1]. Diazoethane itself gives stereoisomeric bicyclic diones (3) with a different isomer ratio of 3.4 [1]. This demonstrates that the methyl substituent at the diazo carbon in 1-phenyldiazoethane fundamentally alters the reaction coordinate versus both simpler and more stabilized aryl diazoalkane analogs.

dipolar cycloaddition quinone trapping reaction mechanism chemoselectivity

Carbene-Generation Efficiency: Pyridine Ylide Signal Intensity vs. 2-Methyl-1-phenyldiazopropane and Diphenyl Analogs

Nanosecond laser flash photolysis (308 nm, Freon-113) coupled with the pyridine ylide method provides a direct measure of trappable singlet carbene formation. 1-Phenyldiazoethane (compound 7) yields a strong ylide transient absorption (λmax = 450 nm) that saturates at approximately 2 M pyridine concentration, indicating highly efficient singlet carbene generation [1]. Under identical conditions, the closely related 2-methyl-1-phenyldiazopropane (compound 8) gives a dramatically weaker ylide signal even at 2–5 M pyridine, and the 1,2-diphenyldiazoalkane series (compounds 9–11) exhibits ylide yields systematically lower by ~30% relative to the phenyldiazoalkane series [1]. The measured AY∞ (absorbance at infinite pyridine concentration) for compound 7 served as the benchmark against which all other analogs were normalized [1].

laser flash photolysis pyridine ylide probe singlet carbene yield photochemistry

Exclusive Excited-State 1,2-H Shift Pathway Differentiating 1-Phenyldiazoethane from 1,2-Diphenyldiazoalkanes

Steady-state photolysis experiments in methanol reveal a mechanistic dichotomy. 1-Phenyldiazoethane undergoes a documented excited-state 1,2-H shift that bypasses the free carbene intermediate entirely (Path 2), contributing to product formation in competition with the carbene-mediated pathway (Path 1) [1]. Quantitative analysis from sensitized vs. direct irradiation experiments indicates that for 1-phenyldiazoethane, approximately 60–70% of products arise via the conventional carbene route (Path 1), while the remainder originates from excited-state reactivity [1]. In the 1,2-diphenyldiazoalkane series (9a, 9b, 10, 11), the proportion of carbene-derived products varies from ~100% (for 9b) to 60–70% (for 10), reflecting fundamentally different partitioning between excited-state and ground-state carbene reactivity that depends on substitution at the diazo carbon [1].

excited-state reactivity 1,2-hydrogen shift carbene bypass photoproduct distribution

Thermal Stability Classification: 1-Phenyldiazoethane Within the DSC-Based Thermal Stability Continuum of Diazo Compounds

A comprehensive DSC dataset of 43 structurally diverse diazo compounds establishes that thermal stability (decomposition onset temperature, Tonset) varies widely from 75 °C to 160 °C, governed primarily by substituent electronic effects and charge delocalization [1]. Non-stabilized arylalkyl diazoalkanes such as 1-phenyldiazoethane—lacking the conjugative stabilization of α-carbonyl or other electron-withdrawing groups—are expected to populate the lower end of this stability range, akin to donor-only or donor/aryl diazo compounds [1]. In contrast, donor/acceptor diazo compounds (e.g., ethyl phenyl diazoacetate) exhibit ARC-measured initiation of decomposition as low as 60 °C, while the common diazo transfer reagent p-ABSA initiates at ~100 °C [1]. The Yoshida correlation applied across the dataset predicts that neat non-stabilized diazoalkanes, while not explosive, may be impact-sensitive, warranting appropriate handling [1].

thermal stability differential scanning calorimetry process safety non-stabilized diazoalkanes

Continuous-Flow Compatibility: Demonstrated Use as a Flow-Generated Unstabilized Diazo Reagent for Asymmetric Allene Synthesis

In a 2017 proof-of-concept study, (1-diazoethyl)benzene (designated compound 18) was flow-generated as an unstabilized diazo compound and directly coupled with a propargylated amine derivative in the presence of a chiral copper catalyst [1]. The reaction produced the desired chiral allene (3aa) in a 21% yield under non-optimized conditions, with the low yield explicitly attributed to the thermal instability of the diazo compound at elevated reaction temperatures [1]. This result exemplifies both the enabling capability—on-demand generation of an otherwise hazardous unstabilized diazo reagent—and the critical thermal sensitivity that differentiates it from stabilized diazo compounds commonly employed in flow applications [1].

continuous-flow chemistry diazo generation on-demand copper-catalyzed coupling allene synthesis

Procurement-Rationalized Application Scenarios for 1-Phenyldiazoethane (1-Diazoethylbenzene) Based on Verified Differentiation Evidence


Mechanistic Spin-State Studies of 1,2-Hydrogen Migration in Carbenes

The well-characterized partitioning between singlet carbene-mediated and excited-state 1,2-H shift pathways makes 1-phenyldiazoethane the preferred substrate for photochemical spin-state analysis. Direct and sensitized photolysis in cis/trans-2-butene matrices generates distinct product ratios that serve as diagnostic signatures for the spin multiplicity of the migrating hydrogen [1]. The quantitative carbene pathway fraction (~60–70%) established by the Garcia-Garibay group provides a calibrated benchmark against which novel arylalkyl diazo reagents or catalyst systems can be compared [2].

DDQ-Based Oxidative Trapping and Chemoselectivity-Driven Synthetic Methodology

The exclusive formation of (ethenyloxy)benzene derivatives upon reaction with 2,3-dichloro-5,6-dicyanobenzoquinone—in sharp contrast to the bicyclic dione products obtained from phenyldiazomethane and diazoethane [3]—positions 1-phenyldiazoethane as the enabling reagent for synthesizing this otherwise difficult-to-access product class. Synthetic groups requiring this specific chemoselectivity for target-molecule construction should not substitute with alternative diazoalkanes.

Continuous-Flow Carbene Transfer on Preparative Scale

Despite its thermal sensitivity, 1-phenyldiazoethane has been successfully generated and immediately consumed in a continuous-flow platform for copper-catalyzed asymmetric allene synthesis, achieving enantioselectivities of 89–98% ee in the broader substrate scope [4]. This validates its suitability for flow-based scale-up strategies where on-demand generation mitigates the accumulation of hazardous quantities of neat diazo reagent. Process engineers should account for its lower thermal stability relative to acceptor-substituted diazo compounds by implementing tight temperature control and short residence times [4] [5].

Comparative Carbene Reactivity Screening and Pyridine Ylide Probe Standardization

The intense pyridine ylide absorption (λmax = 450 nm) produced by 1-phenyldiazoethane upon laser flash photolysis has been used as the reference standard for quantifying relative carbene yields across a library of arylalkyl and diaryl diazo compounds [2]. Research groups establishing LFP-based carbene screening platforms should acquire 1-phenyldiazoethane as the calibration standard to enable direct interlaboratory comparison of trappable carbene quantum yields.

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